Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate
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Overview
Description
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-B]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the dichlorophenyl group and the imidazo[1,2-B]pyridazine core makes this compound particularly interesting for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorobenzylamine with ethyl 2-bromoacetate in the presence of a base to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-B]pyridazine derivatives.
Scientific Research Applications
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their broad spectrum of biological activities.
Imidazo[1,2-b]pyridazines: Similar core structure but with different substituents, leading to varied biological properties.
Pyridazines: Another class of heterocycles with diverse applications in medicinal chemistry.
Uniqueness
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate is unique due to the presence of the dichlorophenyl group, which enhances its biological activity and specificity. The combination of the imidazo[1,2-B]pyridazine core with the ethyl ester group also contributes to its distinct chemical and biological properties .
Biological Activity
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities, as well as its structure-activity relationships (SAR).
- Chemical Formula : C₁₅H₁₁Cl₂N₃O₂
- CAS Number : 1426521-26-7
- Molecular Weight : 336.2 g/mol
Antitumor Activity
Several studies have highlighted the antitumor properties of imidazo[1,2-b]pyridazine derivatives. This compound has shown promising results in inhibiting various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (liver cancer) | 10.8 | Induces apoptosis via mitochondrial pathway |
HeLa (cervical) | 11.8 | Cell cycle arrest in G1 phase |
MCF7 (breast cancer) | 10.4 | Synergistic effects with doxorubicin |
The compound's efficacy is attributed to its ability to inhibit key kinases involved in cancer progression, such as BRAF and EGFR, which are critical targets in cancer therapy .
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Research indicates that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses notable activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo[1,2-b]pyridazine scaffold have been explored:
- Substituents on the phenyl ring significantly affect potency.
- The presence of electron-withdrawing groups enhances antitumor activity.
- Alterations in the carboxylate moiety can improve solubility and bioavailability.
Research indicates that derivatives with specific substitutions exhibit enhanced selectivity towards cancer cell lines while minimizing cytotoxic effects on normal cells .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study A : In a preclinical model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.
- Case Study B : Clinical trials assessing the compound's safety profile indicated manageable side effects with no severe adverse reactions reported.
Properties
Molecular Formula |
C15H11Cl2N3O2 |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-2-22-15(21)14-13(10-8-9(16)5-6-11(10)17)19-12-4-3-7-18-20(12)14/h3-8H,2H2,1H3 |
InChI Key |
BCBQLDKZKZXIOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1N=CC=C2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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